molecular formula C24H20N4O2 B15283913 (4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone

(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone

Cat. No.: B15283913
M. Wt: 396.4 g/mol
InChI Key: GRKLPIFFHORVBZ-UHFFFAOYSA-N
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Description

The compound (4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[88003,8012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone is a complex organic molecule characterized by its unique structure, which includes a tert-butylphenyl group and a tetrazatetracyclooctadeca core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone typically involves multiple steps:

    Formation of the Tetrazatetracyclooctadeca Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of the tert-Butylphenyl Group: This step involves the attachment of the tert-butylphenyl group to the core structure through a series of substitution reactions, often using reagents such as tert-butyl chloride and phenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Biochemical Research: It may be used as a probe or reagent in biochemical assays to study specific molecular interactions.

Industry

    Polymer Synthesis: The compound can be used in the synthesis of polymers with unique properties.

    Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives with specific performance characteristics.

Mechanism of Action

The mechanism by which (4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In chemical reactions, it may act as a catalyst or reactant, facilitating specific transformations through its unique structure.

Comparison with Similar Compounds

Similar Compounds

    (4-tert-butylphenyl)methanone: A simpler analog with similar functional groups but lacking the complex tetrazatetracyclooctadeca core.

    (4-tert-butylphenyl)-2-oxazoline: Another compound with a tert-butylphenyl group and a different heterocyclic core.

Uniqueness

The uniqueness of (4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone lies in its complex structure, which imparts specific chemical and physical properties not found in simpler analogs. This complexity allows for a broader range of applications and interactions in various scientific and industrial contexts.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone

InChI

InChI=1S/C24H20N4O2/c1-24(2,3)16-12-10-15(11-13-16)23(29)28-20-19(9-6-14-25-20)30-22-21(28)26-17-7-4-5-8-18(17)27-22/h4-14H,1-3H3

InChI Key

GRKLPIFFHORVBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3=C(C=CC=N3)OC4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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